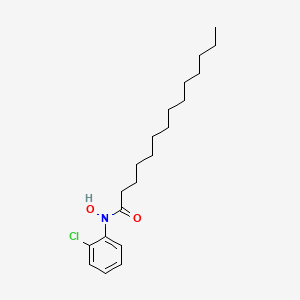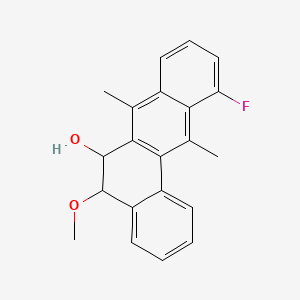![molecular formula C10H19N B14410978 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole CAS No. 87401-71-6](/img/structure/B14410978.png)
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions . Another method includes the use of Grignard reagents, where the reaction of an alkyl halide with magnesium in anhydrous ether forms the Grignard reagent, which then reacts with a suitable precursor to form the desired pyrrole .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These reactions typically use readily available starting materials and mild reaction conditions to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid, while reduction can yield pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of organic dyes, conjugated polymers, and sensors.
Wirkmechanismus
The mechanism of action of 6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its aromatic nature allows it to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A basic five-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.
Uniqueness
6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole is unique due to its specific substitution pattern and the presence of an ethyl and methyl group on the pyrrole ring. This structural uniqueness can lead to distinct chemical and biological properties compared to other pyrrole derivatives .
Eigenschaften
CAS-Nummer |
87401-71-6 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
6a-ethyl-1-methyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-3-10-7-4-5-9(10)6-8-11(10)2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
WIVKIQOSAURQEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CCCC1CCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


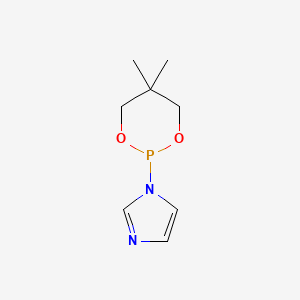

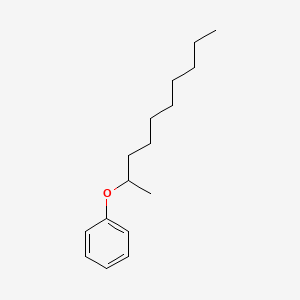
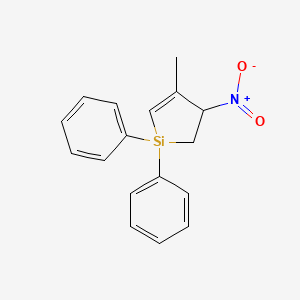
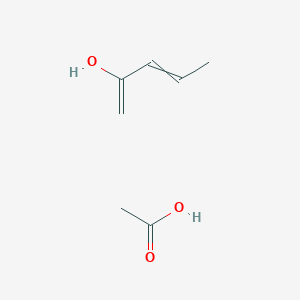

![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
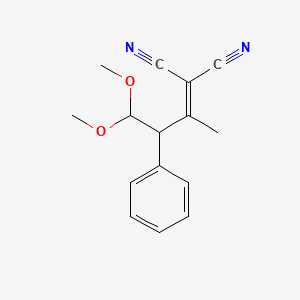
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
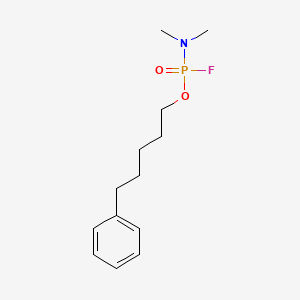
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
